molecular formula C25H22ClN5O3S B11668965 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11668965
M. Wt: 508.0 g/mol
InChI Key: QTEHGIPRVUNLCT-JFLMPSFJSA-N
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Description

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a phenyl group, among other functional groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and phenyl groups. The final steps involve the formation of the sulfanyl and acetohydrazide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and other functional groups allow it to bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Compared to other triazole derivatives, 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological properties.

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is a member of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClN6O3SC_{20}H_{19}ClN_{6}O_{3}S, with a molecular weight of approximately 436.91 g/mol. The structure features a triazole ring which is known for its pharmacological significance.

Antimicrobial Activity

1,2,4-Triazole derivatives have been extensively studied for their antimicrobial properties. The presence of the triazole ring and sulfanyl group in this compound suggests potential antibacterial and antifungal activities. Research indicates that similar compounds exhibit broad-spectrum antimicrobial effects against various pathogens. For instance:

  • Antibacterial activity : Compounds with triazole structures have shown effectiveness against Gram-positive and Gram-negative bacteria. Studies show that mercapto-substituted triazoles can inhibit bacterial growth effectively .
  • Antifungal activity : The antifungal properties are attributed to the ability of these compounds to disrupt fungal cell membranes or inhibit key metabolic pathways .

Anticancer Properties

The anticancer potential of triazole derivatives has been documented in various studies. Compounds similar to the one have demonstrated cytotoxic effects against several cancer cell lines:

  • Mechanism of action : These compounds may induce apoptosis in cancer cells by activating caspases or inhibiting cell proliferation pathways . For example, derivatives with similar structures have shown IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines .
  • Case Study : A study evaluated a series of triazole derivatives against human cancer cell lines and found significant cytotoxicity, suggesting that this class of compounds could be developed into effective anticancer agents .

Antioxidant Activity

The compound's potential as an antioxidant has also been explored. Antioxidants are crucial for combating oxidative stress-related diseases:

  • Research Findings : Several studies report that triazole derivatives exhibit significant antioxidant activity, which may contribute to their overall therapeutic efficacy.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in pathogen metabolism.
  • Receptor Interaction : The compound may interact with specific receptors or enzymes in cancer cells, leading to altered signaling pathways that promote apoptosis or inhibit proliferation.
  • Formation of Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells.

Data Table: Summary of Biological Activities

Biological ActivityEvidenceReference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalDisruption of fungal cell membranes
AnticancerCytotoxic effects on various cancer cell lines (IC50 values in micromolar range)
AntioxidantSignificant antioxidant activity reported

Properties

Molecular Formula

C25H22ClN5O3S

Molecular Weight

508.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H22ClN5O3S/c1-2-34-22-14-17(8-13-21(22)32)15-27-28-23(33)16-35-25-30-29-24(18-6-4-3-5-7-18)31(25)20-11-9-19(26)10-12-20/h3-15,32H,2,16H2,1H3,(H,28,33)/b27-15+

InChI Key

QTEHGIPRVUNLCT-JFLMPSFJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)O

Origin of Product

United States

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